6-chloro-N2-propylpyrimidine-2,4-diamine
Description
6-Chloro-N2-propylpyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a chlorine atom at the 6-position and a propyl group attached to the N2 nitrogen. These compounds are pivotal in agrochemical and pharmaceutical industries due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . For instance, 6-chloropyrimidine-2,4-diamine (CAS 156-83-2), a core analog, serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) and herbicides . The propyl substituent in this compound likely enhances lipophilicity, influencing its pharmacokinetic properties and target affinity compared to smaller alkyl or cyclic substituents.
Properties
Molecular Formula |
C7H11ClN4 |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-2-N-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11ClN4/c1-2-3-10-7-11-5(8)4-6(9)12-7/h4H,2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
FKRSOEALOKAPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-propylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position .
Starting Material: 2,4-diamino-6-hydroxypyrimidine
Chlorinating Agent: Phosphorus oxychloride (POCl3)
Reaction Conditions: The reaction is conducted at low temperatures, typically around 0°C, to prevent over-chlorination and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Quenching: The reaction mixture is quenched using alcohols to neutralize excess phosphorus oxychloride.
Purification: The product is purified using organic solvents and neutralized with ammonia water to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-propylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and amines are commonly used under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) in the presence of trifluoroacetic acid (TFA) is used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrimidines are formed.
Oxidation Products: N-oxides of the pyrimidine ring are common products.
Scientific Research Applications
6-chloro-N2-propylpyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N2-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-chloro-N2-propylpyrimidine-2,4-diamine with analogous pyrimidine and triazine derivatives, emphasizing structural variations, physicochemical properties, and applications:
Key Structural and Functional Insights
- Substituent Effects: Alkyl Groups (Propyl vs. N4 vs. N2 Substitution: N4-dimethylation (as in 1005-37-4) reduces hydrogen-bonding capacity compared to N2-propyl substitution, impacting molecular recognition in supramolecular chemistry .
- Triazine vs. Pyrimidine Cores: Triazines like atrazine exhibit broader herbicidal activity due to their interaction with plant plastoquinone-binding proteins, whereas pyrimidines are more common in pharmaceuticals due to their nucleic acid mimicry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
